Butyldi-1-adamantylphosphin

Übersicht

Beschreibung

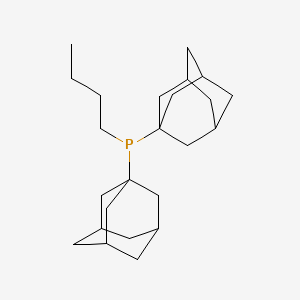

Butyldi-1-adamantylphosphine is a novel phosphine ligand known for its electron-rich properties. It is widely used in various catalytic reactions, particularly those involving palladium. The compound has the molecular formula C24H39P and a molecular weight of 358.54 g/mol . It appears as a white to yellow solid with a melting point of 100°C and an estimated boiling point of 449.6°C .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Butyldi-1-adamantylphosphine is primarily employed as a ligand in various palladium-catalyzed reactions, enhancing the efficiency and selectivity of these processes. The following table summarizes its key catalytic applications:

Palladium-Catalyzed Reactions

A study demonstrated that Butyldi-1-adamantylphosphine significantly enhances reaction rates and yields in palladium-catalyzed cross-coupling reactions compared to traditional ligands. For instance, a reaction involving p-chloroaniline and 1-naphthylboronic acid achieved full conversion within 10 minutes using Butyldi-1-adamantylphosphine, whereas other ligands resulted in incomplete reactions even after extended periods .

Late-Stage Functionalization

In pharmaceutical chemistry, Butyldi-1-adamantylphosphine has been utilized for late-stage functionalization of complex molecules. For example, it was successfully applied in modifying commercial drugs such as fenofibrate and Xarelto, showcasing its utility in drug development by allowing modifications without extensive synthetic routes .

Comparison with Other Ligands

The following table compares the performance of Butyldi-1-adamantylphosphine with other common phosphine ligands in palladium-catalyzed reactions:

| Ligand | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| Butyldi-1-adamantylphosphine | 10 | 99 | High efficiency and selectivity |

| Triphenylphosphine | 30 | 75 | Slower reaction rate |

| Tri(tert-butyl)phosphine | 20 | 80 | Moderate efficiency |

Wirkmechanismus

Target of Action

Butyldi-1-adamantylphosphine is primarily targeted as a catalyst in chemical reactions . It is an electron-rich phosphine ligand that is used in palladium-catalyzed cross-coupling reactions .

Mode of Action

The mode of action of Butyldi-1-adamantylphosphine involves its interaction with palladium in catalyzing cross-coupling reactions . As an electron-rich phosphine ligand, it enhances the efficiency of these reactions, such as the Heck and Suzuki coupling reactions .

Biochemical Pathways

The biochemical pathways affected by Butyldi-1-adamantylphosphine are primarily those involved in cross-coupling reactions . The compound’s role as a catalyst in these reactions leads to the formation of new chemical bonds, affecting the downstream synthesis of various organic compounds.

Pharmacokinetics

Its physicochemical properties suggest that it is a solid at room temperature, with a melting point of 100°c and an estimated boiling point of 4496±120°C . These properties may impact its bioavailability in potential applications.

Result of Action

The molecular and cellular effects of Butyldi-1-adamantylphosphine’s action are seen in the successful completion of cross-coupling reactions . By acting as a catalyst, it facilitates the formation of new chemical bonds, leading to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of Butyldi-1-adamantylphosphine can be influenced by environmental factors. For instance, it is sensitive to air , suggesting that its storage and use should be in an inert atmosphere to maintain its stability and effectiveness. Furthermore, the temperature can also affect its state and reactivity, as it is a solid at room temperature with specific melting and boiling points .

Biochemische Analyse

Biochemical Properties

Butyldi-1-adamantylphosphine plays a significant role in biochemical reactions, particularly as a ligand in palladium-catalyzed reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s bulky and electron-rich phosphine ligand structure allows it to effectively stabilize palladium complexes, enhancing their catalytic activity . This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis, making Butyldi-1-adamantylphosphine an essential component in biochemical research and industrial applications .

Cellular Effects

Butyldi-1-adamantylphosphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with palladium complexes can affect the activity of enzymes involved in these processes . For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and subsequent alterations in cell signaling pathways . Additionally, Butyldi-1-adamantylphosphine may impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Butyldi-1-adamantylphosphine exerts its effects through binding interactions with palladium complexes. These interactions enhance the catalytic activity of palladium, facilitating various biochemical reactions . The compound’s bulky and electron-rich structure allows it to stabilize palladium intermediates, preventing their decomposition and ensuring efficient catalysis . This stabilization is achieved through the formation of strong coordination bonds between the phosphine ligand and the palladium center .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butyldi-1-adamantylphosphine can change over time due to its stability and degradation properties. The compound is air-sensitive and should be stored in an inert atmosphere at room temperature to maintain its stability . Over time, exposure to air and moisture can lead to the degradation of Butyldi-1-adamantylphosphine, reducing its effectiveness in biochemical reactions . Long-term studies have shown that the compound can maintain its catalytic activity for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of Butyldi-1-adamantylphosphine vary with different dosages in animal models. At low doses, the compound can effectively facilitate palladium-catalyzed reactions without causing significant toxicity . At higher doses, Butyldi-1-adamantylphosphine may exhibit toxic effects, including adverse impacts on liver and kidney function . These toxic effects are likely due to the accumulation of palladium complexes in these organs, leading to cellular damage and impaired function .

Metabolic Pathways

Butyldi-1-adamantylphosphine is involved in various metabolic pathways, particularly those related to palladium-catalyzed reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, Butyldi-1-adamantylphosphine can enhance the activity of enzymes involved in carbon-carbon bond formation, leading to increased production of specific metabolites .

Transport and Distribution

Within cells and tissues, Butyldi-1-adamantylphosphine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its availability for biochemical reactions . The compound’s bulky structure may also influence its transport and distribution, affecting its overall activity and function .

Subcellular Localization

Butyldi-1-adamantylphosphine exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, Butyldi-1-adamantylphosphine may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in biochemical reactions . This localization is crucial for the compound’s effectiveness in facilitating palladium-catalyzed reactions and other cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyldi-1-adamantylphosphine can be synthesized through several methods. One common method involves the reaction of phosphonium salt with triethylamine in di-n-butyl ether at -78°C. The reaction mixture is stirred for 5 hours and then allowed to warm gradually to room temperature. The solvent is removed under vacuum, and the residue is dissolved in degassed ethanol. After stirring for 15 minutes, the solid is filtered off and dried to yield the desired phosphine .

Another method involves the use of copper(II) triflate and diphenylphosphine oxide in dry toluene. The mixture is stirred at 100°C for 9 hours, followed by the addition of N,N-dimethylformamide and cesium hydroxide. The suspension is stirred at room temperature, and 1,3-dibromopropane is added. The mixture is heated to 100°C and stirred for 24 hours. The reaction mixture is then cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production of butyldi-1-adamantylphosphine typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Butyldi-1-adamantylphosphine undergoes various types of reactions, primarily as a ligand in palladium-catalyzed cross-coupling reactions. These reactions include:

Heck Reaction: Used for the arylation of alkenes.

Suzuki Coupling: Involves the coupling of aryl halides with boronic acids.

Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds.

α-Arylation of Ketones: Involves the arylation of ketones at the alpha position.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, sodium acetate, and tribasic potassium phosphate. The reactions are typically carried out under an inert atmosphere, such as argon, and at elevated temperatures ranging from 100°C to 125°C .

Major Products Formed

The major products formed from these reactions are typically arylated compounds, such as arylated alkenes, arylated boronic acids, and arylated amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Vergleich Mit ähnlichen Verbindungen

Butyldi-1-adamantylphosphine is unique due to its bulky and electron-rich structure, which distinguishes it from other phosphine ligands. Similar compounds include:

Triphenylphosphine: A widely used ligand in various catalytic reactions, but less bulky and less electron-rich compared to butyldi-1-adamantylphosphine.

Tricyclohexylphosphine: Another bulky phosphine ligand, but with different electronic properties.

Di-tert-butylphosphine: A less bulky ligand with different steric and electronic characteristics.

Butyldi-1-adamantylphosphine’s unique structure and properties make it highly effective in specific catalytic applications, offering advantages in terms of reactivity and selectivity.

Biologische Aktivität

Butyldi-1-adamantylphosphine (CAS No. 321921-71-5) is a phosphine ligand that has garnered attention in the field of organometallic chemistry, particularly for its role as a catalyst in various palladium-catalyzed reactions. This article delves into the biological activity and applications of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C24H39P

- Molecular Weight : 358.54 g/mol

- Appearance : White solid

- Purity : ≥ 98% (by NMR)

Butyldi-1-adamantylphosphine is synthesized through a one-step reaction involving bis(1-adamantyl)phosphine and di-n-butyl ether, yielding a high purity product suitable for catalytic applications .

Role as a Ligand in Catalysis

Butyldi-1-adamantylphosphine is primarily utilized as a ligand in palladium-catalyzed reactions, enhancing the efficiency of various organic transformations. Its bulky structure and electron-rich nature make it particularly effective in facilitating reactions involving aryl halides.

Applications in Catalysis

The compound has been reported to catalyze several important reactions:

- Suzuki Coupling Reactions : It serves as an effective ligand for the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds.

- Amination Reactions : It facilitates the palladium-catalyzed amination of aryl halides, which is crucial in synthesizing amines from aryl groups.

- Heck Reactions : The ligand is also involved in the Heck reaction, allowing for the coupling of alkenes with aryl halides .

Research Findings

Several studies have highlighted the effectiveness of butyldi-1-adamantylphosphine as a ligand:

- Arylation of Heterocycles : A study demonstrated that this ligand, when combined with palladium acetate and K3PO4 base, efficiently promoted the arylation of indoles and other heterocycles using aryl chlorides. The results indicated yields ranging from 52% to 92%, depending on the specific substrate used (Table 1) .

| Entry | Indole | Aryl Chloride | Product Yield (%) |

|---|---|---|---|

| 1 | Indole 1 | PhCl | 81 |

| 2 | Indole 2 | PhCl | 73 |

| 3 | Indole 3 | PhCl | 82 |

| ... | ... | ... | ... |

| 17 | Indole n | PhCl | 92 |

- Palladium Complexes : Research indicated that complexes formed with butyldi-1-adamantylphosphine exhibited superior catalytic activity compared to other phosphines, achieving higher conversions in various cross-coupling reactions .

Case Studies

- Case Study on Arylation Efficiency : In a comparative study, butyldi-1-adamantylphosphine was shown to outperform structurally similar ligands in promoting the arylation of indoles and other heterocycles. The study emphasized its ability to facilitate oxidative addition processes effectively .

- Complex Formation and Stability : Another investigation into the stability of palladium complexes with this ligand revealed that monoligated complexes were more efficient than bis-ligated ones, highlighting the importance of ligand coordination in catalytic performance .

Eigenschaften

IUPAC Name |

bis(1-adamantyl)-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWUNNIRKDDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463920 | |

| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321921-71-5 | |

| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyldi(1-adamantanyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Butyldi-1-adamantylphosphine in the palladium-catalyzed arylation reaction?

A: Butyldi-1-adamantylphosphine acts as a ligand for the palladium catalyst in the arylation reaction. [] Ligands play a crucial role in influencing the catalytic activity and selectivity of transition metal catalysts. In this specific case, the bulky and electron-rich nature of Butyldi-1-adamantylphosphine likely contributes to stabilizing the palladium catalyst and facilitating the oxidative addition step, which is often the rate-determining step in such reactions.

Q2: Are there any alternative ligands used for similar palladium-catalyzed arylation reactions?

A: Yes, a variety of phosphine ligands are employed in palladium-catalyzed arylation reactions. Common examples include triphenylphosphine, tricyclohexylphosphine, and Buchwald ligands like XPhos and SPhos. The choice of ligand can significantly impact the reaction outcome, affecting factors like yield, selectivity, and reaction conditions. [] Further research comparing the performance of Butyldi-1-adamantylphosphine to these other ligands would be valuable to understand its advantages and disadvantages.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.